3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde
Description
3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde (CAS: 792945-87-0) is a halogenated benzaldehyde derivative with the molecular formula C₁₄H₉Br₂FO₂ and a molecular weight of 388.03 g/mol . The compound features a benzaldehyde core substituted with two bromine atoms at the 3- and 5-positions, and a 2-fluorobenzyloxy group at the 4-position.
Properties
IUPAC Name |
3,5-dibromo-4-[(2-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2FO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSVNOZBEZBCCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C=O)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde typically involves the bromination of 4-[(2-fluorobenzyl)oxy]benzaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3 and 5 positions of the benzaldehyde ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities that adhere to strict safety and quality standards .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid.
Reduction: 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzaldehyde
- Molecular Formula : C₁₄H₉Br₂FO₂ (identical to the target compound) .
- Structural Difference : The fluorine atom is located at the 4-position of the benzyl group instead of the 2-position.
- Steric hindrance is marginally reduced compared to the ortho-fluoro isomer, which could enhance solubility in non-polar solvents .
Halogen-Substituted Analogs: 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde
- Molecular Formula : C₁₄H₉Br₂ClO₂ .
- Structural Difference : Chlorine replaces fluorine at the benzyl group’s 2-position.
- Impact :
- Synthetic Yield : Comparable analogs (e.g., 5-((2-fluorobenzyl)oxy)-2-hydroxybenzaldehyde) are synthesized in ~48.8% yield, suggesting similar challenges in halogenated benzyloxy group introduction .
Aminoethoxy-Substituted Derivative: 3,5-Dibromo-4-(2-(diethylamino)ethoxy)benzaldehyde
- Molecular Formula: C₁₄H₁₈Br₂NO₂ .
- Structural Difference: The 2-fluorobenzyloxy group is replaced with a 2-(diethylamino)ethoxy chain.
- The electron-rich amino group may decrease electrophilicity of the benzaldehyde carbonyl, reducing reactivity in aldol condensations .
- Synthetic Yield: 30.6%, lower than fluorobenzyloxy derivatives, likely due to challenges in introducing the bulky diethylamino group .
- Applications : Demonstrated as an allosteric modulator of M1 muscarinic receptors, highlighting the role of substituents in neurological targeting .
Table 1: Key Properties of 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde and Analogs
Biological Activity
3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzaldehyde core with bromine atoms at the 3 and 5 positions, and a fluorobenzyl ether at the 4 position. This unique structure enhances its reactivity and interaction with biological targets. The presence of halogens (bromine and fluorine) often correlates with increased biological activity due to their ability to form strong interactions with cellular components.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 44 nM |
| Escherichia coli | 200 nM |
| Proteus mirabilis | Variable (specific data not available) |
The compound's mechanism of action in antimicrobial activity is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
2. Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved are still under investigation, but the presence of bromine enhances its reactivity towards cellular targets involved in cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound's halogen substituents facilitate strong interactions with proteins and nucleic acids, potentially leading to disruption of normal cellular functions.
- Inhibition of Cytochrome P450 Enzymes : There is evidence suggesting that this compound may inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could influence the pharmacokinetics of other drugs administered concurrently.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with similar structures can induce oxidative stress in cells, contributing to their anticancer effects.
Case Studies
Recent case studies have highlighted the potential applications of this compound in therapeutic contexts:
- Study on Antimicrobial Efficacy : A study conducted on various Gram-positive and Gram-negative bacteria demonstrated that derivatives of this compound showed significant inhibition compared to standard antibiotics .
- Anticancer Activity Assessment : In vitro assays revealed that the compound exhibited cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity at non-cytotoxic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
